molecular formula C9H27F2N3SSi B1352926 Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium CAS No. 59218-87-0

Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium

Cat. No. B1352926
CAS RN: 59218-87-0
M. Wt: 275.48 g/mol
InChI Key: JMGVTLYEFSBAGJ-UHFFFAOYSA-N
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Description

“Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium” is a chemical compound with the molecular formula CHFNSSi . It is also known by other names such as Tris(dimethylamino)sulfur trimethylsilyl difluoride and TAS-F .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is CHFNSSi, indicating the presence of carbon, hydrogen, fluorine, nitrogen, sulfur, and silicon atoms .


Chemical Reactions Analysis

This compound is a source of very reactive, soluble, anhydrous fluoride ion . It is used for fluorinations . It reacts with enol silyl ethers to give reactive TAS enolates .

Scientific Research Applications

Preparation and Characterization of Novel Compounds

Research has shown that tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been prepared as long-lived species, showcasing the potential for creating stable compounds under specific conditions. These compounds have been characterized using NMR spectroscopy and theoretical studies, indicating their significance in understanding the structural and electronic properties of novel silicon and sulfonium-based compounds (Prakash et al., 2000).

Advanced Organic Synthesis Techniques

In organic synthesis, tris(dimethylamino)sulfonium difluorotrimethylsilicate has been utilized as a mild reagent for the removal of silicon protecting groups. This application is crucial for the selective manipulation of silicon-containing compounds, which are extensively used in synthetic organic chemistry. The mildness and selectivity of this reagent make it valuable for working with base- and/or acid-sensitive substrates, enhancing the toolbox available to organic chemists (K. Scheidt et al., 1998).

Synthesis of Deoxyfluoro Sugars

The utility of tris(dimethylamino)sulphonium difluorotrimethylsilicate for the rapid synthesis of deoxyfluoro sugars has been documented. This method, involving fluoride ion displacement, presents a convenient route for producing deoxyfluoro sugars. The rapidity of this reaction is particularly appealing for the potential synthesis of fluorinated-carbohydrate radiopharmaceuticals, highlighting its importance in medical imaging applications (W. Szarek et al., 1985).

Diastereoselective Dimerization and Chain Elongation

Research into the diastereoselective dimerization of aldonolactones using tris(dimethylamido)sulfonium difluorotrimethylsilicate has revealed its capability to create new stereogenic centers diastereoselectively. This process is significant for the synthesis of complex molecules with precise stereochemical control, illustrating the compound's utility in sophisticated synthetic strategies (R. Csuk et al., 1994).

Fluoride Ion Sources in Organic Reactions

The compound has been identified as a source of unhydrated fluoride ion in the perfluoroalkylation of perfluoroaromatic compounds, demonstrating its role in facilitating reactions that require fluoride ions. This application underscores the versatility of tris(dimethylamino)sulfonium-based compounds in promoting fluorine chemistry and their potential in developing new materials and chemical processes (V. Bardin et al., 1990).

Safety And Hazards

This compound is classified as a corrosive solid, acidic, organic, N.O.S . It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation .

properties

IUPAC Name

difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVTLYEFSBAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27F2N3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430833
Record name Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluorotrimethylsilanuide; tris(dimethylamino)sulfanium

CAS RN

59218-87-0
Record name Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59218-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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